Ethyl 2-isocyanato-3-methylbutanoate
Overview
Description
Ethyl 2-isocyanato-3-methylbutanoate is a chemical compound with the molecular formula C7H11NO3. It is an ester derivative of isocyanic acid and is known for its reactivity due to the presence of the isocyanate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanato-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methylbutanoate with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive nature of isocyanates. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Ethyl 2-isocyanato-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and the development of new pharmaceuticals.
Industry: Utilized in the production of polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
Mechanism of Action
The mechanism of action of ethyl 2-isocyanato-3-methylbutanoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbutanoate: An ester with a similar structure but lacks the isocyanate group.
Methyl 2-isocyanato-3-methylbutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in the synthesis of various organic compounds and materials.
Properties
IUPAC Name |
ethyl 2-isocyanato-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOIQVGVGYFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967428 | |
Record name | Ethyl N-(oxomethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-78-6 | |
Record name | Ethyl N-(oxomethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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